molecular formula C17H17N5O6S B4335124 3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid CAS No. 893784-50-4

3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid

Cat. No.: B4335124
CAS No.: 893784-50-4
M. Wt: 419.4 g/mol
InChI Key: BCCOGYFZOBRRKX-UHFFFAOYSA-N
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Description

3-[2-({[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid is a heterocyclic compound featuring a benzoic acid core linked to a sulfonamide group, an ethoxy spacer, and a 4-methoxy-3-tetrazolylphenyl substituent. This structure combines multiple pharmacophoric elements:

  • Benzoic acid moiety: Enhances solubility and facilitates interactions with biological targets via hydrogen bonding and ionic interactions.
  • Sulfonamide group: Common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) due to its ability to coordinate metal ions or act as a hydrogen bond acceptor.
  • Tetrazole ring: A bioisostere for carboxylic acids, known for metabolic stability and strong hydrogen-bonding capacity.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions.

Properties

IUPAC Name

3-[2-[[4-methoxy-3-(tetrazol-1-yl)phenyl]sulfonylamino]ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6S/c1-27-16-6-5-14(10-15(16)22-11-18-20-21-22)29(25,26)19-7-8-28-13-4-2-3-12(9-13)17(23)24/h2-6,9-11,19H,7-8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCOGYFZOBRRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(=O)O)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135719
Record name 3-[2-[[[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl]amino]ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893784-50-4
Record name 3-[2-[[[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl]amino]ethoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893784-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-[[[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl]amino]ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxy-3-nitrobenzenesulfonyl chloride with sodium azide under suitable conditions to form the tetrazole ring.

    Coupling Reaction: The tetrazole derivative is then coupled with 3-hydroxybenzoic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Final Product Formation: The intermediate product is then subjected to further purification and characterization to obtain the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring and sulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Structural Features Key Differences Biological Relevance Reference
3-[({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid Benzoic acid + sulfonamide + acetylamino group Lacks tetrazole and ethoxy linker; simpler substituents. Demonstrated hydrogen-bonded dimerization in crystallography, typical of carboxylic acids.
3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid Thiazole ring + chlorophenyl + acetylated amino group Replaces tetrazole with thiazole; chlorophenyl enhances lipophilicity. Antibacterial activity attributed to thiazole’s affinity for microbial targets.
4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid Thiazole + methoxyphenyl + acetyl group Thiazole instead of tetrazole; methoxyphenyl improves membrane permeability. Potential anticancer applications due to thiazole’s role in apoptosis modulation.
Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate Azolidinyl ring + methyl ester Esterified benzoic acid; azolidinyl replaces tetrazole. Used in studies of sulfonamide-based enzyme inhibitors.
4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid Ethoxyphenyl + methylsulfonyl group Ethoxy group directly on phenyl; lacks tetrazole. Positional isomerism affects target selectivity in sulfonamide drugs.

Key Structural and Functional Insights

Role of Tetrazole: The 1H-tetrazole group in the target compound provides stronger hydrogen-bonding capacity compared to thiazoles (e.g., ) or azolidinyl rings (e.g., ). This enhances interactions with polar residues in enzyme active sites. Unlike carboxylic acid bioisosteres (e.g., thiazolidinones in ), tetrazoles resist metabolic oxidation, improving pharmacokinetic stability.

Ethoxy Linker :

  • The ethoxy spacer between sulfonamide and benzoic acid introduces conformational flexibility absent in rigid analogs like methyl esters () or direct aryl linkages (). This flexibility may optimize binding to dynamic targets.

Methoxy-Tetrazolylphenyl Substituent :

  • The 4-methoxy-3-tetrazolylphenyl group combines electron-donating (methoxy) and electron-withdrawing (tetrazole) moieties, creating a unique electronic profile. This contrasts with simpler methoxyphenyl () or chlorophenyl () derivatives.

Sulfonamide Functionality :

  • Shared with compounds like and , the sulfonamide group is critical for targeting enzymes (e.g., carbonic anhydrase, cyclooxygenase). However, the tetrazole’s presence in the target compound may confer additional inhibitory mechanisms.

Biological Activity

3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid, a compound featuring a unique chemical structure, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20H22N4O5S
Molecular Weight: 414.48 g/mol
IUPAC Name: this compound
Key Functional Groups:

  • Methoxy group
  • Tetrazole ring
  • Sulfonamide moiety

The compound's structure allows for diverse interactions with biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the tetrazole ring enables it to mimic carboxylate groups, facilitating binding to enzymes and receptors. This interaction can modulate enzyme activities or receptor functions, leading to various biological responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anti-inflammatory Activity:
    The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties:
    Studies suggest that it may possess antimicrobial effects against a range of pathogens, indicating its potential use in infectious disease management.
  • Anticancer Effects:
    Preliminary investigations show that the compound can induce apoptosis in cancer cells, highlighting its role as a potential anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

StudyFindings
In Silico Studies Research indicates that benzoic acid derivatives can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .
Cell-Based Assays In experiments involving human foreskin fibroblasts, certain benzoic acid derivatives showed significant activation of cathepsins B and L, which are crucial for protein degradation .
Mechanistic Insights The interaction of compounds with molecular targets like enzymes was elucidated, revealing that structural features such as methoxy and sulfonamide groups play critical roles in their bioactivity .

Comparative Analysis with Related Compounds

To further understand its biological activity, a comparison with similar compounds can provide insights into structure-activity relationships (SAR):

CompoundActivity ProfileNotable Features
4-Methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]biphenyl-4-sulfonamide Antimicrobial, anticancerContains tetrazole and sulfonamide groups .
2-(2-Methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide Anticancer, anti-inflammatoryExhibits similar structural motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid
Reactant of Route 2
3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid

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